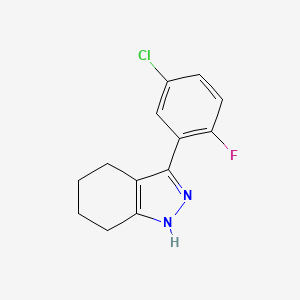
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol is a complex organic compound characterized by a cyclohexane ring substituted with five hydroxyl groups and one trimethylsilyl ether group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol typically involves the protection of hydroxyl groups followed by selective deprotection. One common method includes the use of trimethylsilyl chloride in the presence of a base such as imidazole to protect the hydroxyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The compound can be reduced to form cyclohexane derivatives with fewer hydroxyl groups. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tetrabutylammonium fluoride (TBAF)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives
科学的研究の応用
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl ether group can enhance the compound’s stability and facilitate its transport across cell membranes. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Cyclohexane-1,2,3,4,5-pentaol: Lacks the trimethylsilyl ether group, making it less stable and more prone to oxidation.
(1S,2R,3R,4S,5S,6R)-6-Hydroxycyclohexane-1,2,3,4,5-pentaol: Similar structure but without the trimethylsilyl protection, leading to different reactivity and applications.
Uniqueness: The presence of the trimethylsilyl ether group in (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol provides enhanced stability and unique reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H20O6Si |
|---|---|
分子量 |
252.34 g/mol |
IUPAC名 |
(1S,2R,4S,5S)-6-trimethylsilyloxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)15-9-7(13)5(11)4(10)6(12)8(9)14/h4-14H,1-3H3/t4?,5-,6+,7-,8-,9?/m0/s1 |
InChIキー |
VQICWWYYZVLEBJ-VCQVLUMJSA-N |
異性体SMILES |
C[Si](C)(C)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O |
正規SMILES |
C[Si](C)(C)OC1C(C(C(C(C1O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


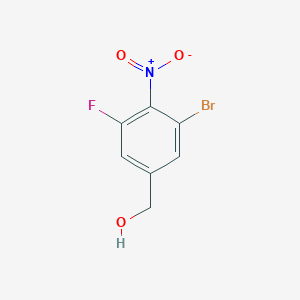
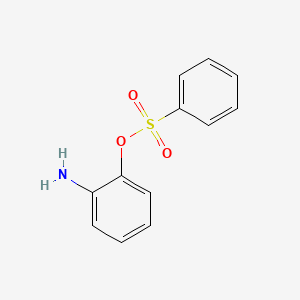
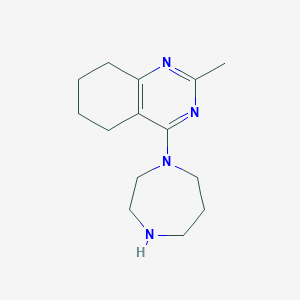
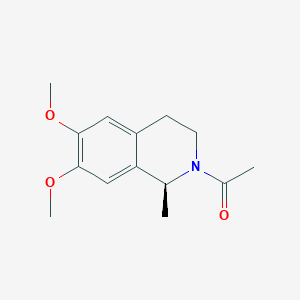



![tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11863025.png)





